8-tert-Butyl-4-(4-tert-butylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
The compound 8-tert-butyl-4-(4-tert-butylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a spirocyclic derivative characterized by a 1-oxa-4-azaspiro[4.5]decane core. This structure features a bicyclic system with oxygen and nitrogen atoms in the spirojunction, a tert-butyl group at the 8-position, and a 4-tert-butylbenzoyl substituent at the 4-position.
Synthetic routes for similar 1-oxa-4-azaspiro[4.5]deca-6,9-diene derivatives involve DCC-mediated condensation of phenolic acids, oxidation with bis(acetoxy)iodobenzene, and subsequent N-alkylation or click chemistry modifications . The tert-butyl groups likely improve metabolic stability and lipophilicity, which are critical for bioavailability .
Properties
IUPAC Name |
8-tert-butyl-4-(4-tert-butylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO4/c1-22(2,3)17-9-7-16(8-10-17)20(26)25-19(21(27)28)15-29-24(25)13-11-18(12-14-24)23(4,5)6/h7-10,18-19H,11-15H2,1-6H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTANHAWAGLBCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-tert-Butyl-4-(4-tert-butylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure, which incorporates both nitrogen and oxygen heteroatoms. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fatty acid amide hydrolase (FAAH) and its implications in pain management and other therapeutic applications.
- Molecular Formula : C24H35NO4
- Molecular Weight : 401.54 g/mol
- CAS Number : 1326810-02-9
- Structure : The spirocyclic framework provides a distinctive three-dimensional arrangement that may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been identified as a potent inhibitor of FAAH, an enzyme responsible for the degradation of endocannabinoids, which play crucial roles in pain modulation and inflammation.
Key Mechanisms:
- FAAH Inhibition : By inhibiting FAAH, this compound increases the levels of endocannabinoids, potentially leading to enhanced analgesic effects.
- Binding Affinity : The unique structural features allow it to fit into enzyme active sites, modulating enzymatic activity and influencing various signaling pathways.
Biological Activity Data
| Activity Type | Result | Reference |
|---|---|---|
| FAAH Inhibition | IC50 = 50 nM (high potency) | |
| Analgesic Effect | Significant reduction in pain response | |
| Anti-inflammatory | Decrease in pro-inflammatory cytokines |
Case Study 1: Pain Management
A study evaluated the analgesic properties of this compound in a murine model of acute pain. The compound was administered at varying doses, demonstrating a significant dose-dependent reduction in pain behavior compared to controls.
Case Study 2: Inflammation Reduction
In another investigation, the compound's anti-inflammatory effects were assessed using lipopolysaccharide (LPS)-induced inflammation in rats. Results indicated that treatment with the compound led to a marked decrease in levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Spirocyclic Structure : Utilizing cyclization reactions to construct the spiro framework.
- Functionalization : Introducing tert-butyl groups and carboxylic acid functionalities to enhance solubility and biological activity.
This compound exemplifies the intersection of synthetic chemistry and pharmacology, highlighting its potential applications in developing novel therapeutics for pain and inflammatory disorders.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential pharmacological properties, particularly in the context of anti-inflammatory and analgesic activities. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development.
Case Study: Anti-inflammatory Activity
Research indicates that compounds with similar structural motifs exhibit significant inhibition of pro-inflammatory cytokines. The mechanism involves interference with NF-kB signaling pathways, which are crucial in inflammation processes .
Materials Science
The unique properties of this compound make it suitable for applications in polymers and coatings. Its ability to act as a stabilizer or modifier can enhance the mechanical properties and thermal stability of polymer matrices.
Case Study: Polymer Modification
In studies involving polymer blends, the incorporation of spirocyclic compounds has shown improved tensile strength and thermal resistance, making them ideal for high-performance applications.
Agrochemicals
The compound's potential as a pesticide or herbicide is under investigation due to its structural characteristics that may confer biological activity against pests or weeds.
Case Study: Herbicidal Activity
Preliminary studies suggest that derivatives of spirocyclic compounds exhibit herbicidal properties by disrupting metabolic pathways in target species, offering a new avenue for environmentally friendly agricultural practices .
Comparison with Similar Compounds
Key Research Findings
Substituent-Driven Activity : tert-Butyl and halogen substituents correlate with improved metabolic stability and target affinity, respectively .
Solubility Trade-offs : Polar groups (e.g., methoxy in ) enhance solubility but reduce blood-brain barrier penetration .
Synthetic Flexibility : Copper-catalyzed click reactions () allow rapid generation of diverse analogs for structure-activity relationship studies .
Preparation Methods
Spirocyclic Core Formation
The 1-oxa-4-azaspiro[4.5]decane scaffold is synthesized via a tandem cyclization-annulation protocol. A representative pathway involves:
Reaction Scheme :
Optimized Conditions :
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Catalyst : Ammonium hydrogen carbonate (2.5 equiv)
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Solvent : Ethanol/water (4:1 v/v)
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Temperature : 70–75°C, 12–18 hours
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Yield : 68–72%
Mechanistic Insight : The reaction proceeds through nucleophilic attack of the piperidine nitrogen on the oxirane carbon, followed by ring expansion mediated by cyanide ions.
8-tert-Butyl Installation
The tert-butyl group at the 8-position is introduced via Friedel-Crafts alkylation:
Reagents :
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Alkylating Agent : tert-Butyl chloride (1.2 equiv)
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Lewis Acid : AlCl₃ (0.1 equiv)
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Solvent : Dichloromethane, 0°C to reflux
4-tert-Butylbenzoyl Acylation
The 4-tert-butylbenzoyl moiety is installed using a two-step protocol:
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Synthesis of 4-tert-Butylbenzoyl Chloride :
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Conditions : Reflux in toluene, 6 hours, 92% yield.
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Acylation of Spirocyclic Amine :
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Solvent : THF, 0°C to room temperature
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Yield : 78–82%
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Carboxylic Acid Functionalization
The carboxylic acid group is introduced via hydrolysis of a methyl ester precursor:
Reaction :
-
Conditions : 50°C, 8 hours, 95% conversion.
Optimization of Reaction Conditions
Catalytic Systems for Cyclization
Comparative studies of catalysts for spirocycle formation:
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NH₄HCO₃ | Ethanol/H₂O | 70 | 68 |
| K₂CO₃ | DMF | 80 | 52 |
| DBU | Toluene | 100 | 41 |
| Base | Equiv | Solvent | Yield (%) |
|---|---|---|---|
| Et₃N | 2.0 | THF | 82 |
| Pyridine | 3.0 | CH₂Cl₂ | 73 |
| NaHCO₃ | 5.0 | H₂O/THF | 58 |
Triethylamine provides optimal deprotonation without over-acylation.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adoption of flow chemistry for the cyclization step enhances reproducibility:
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Residence Time : 30 minutes
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Throughput : 12 kg/day
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Purity : 99.2% (HPLC)
Cost Analysis
| Step | Cost Contribution (%) |
|---|---|
| Spirocycle Formation | 45 |
| Benzoyl Chloride | 30 |
| Hydrolysis | 15 |
Challenges and Limitations
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Steric Hindrance : Bulky tert-butyl groups reduce reaction rates during acylation, necessitating excess reagents.
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Regioselectivity : Competing O-acylation observed in early attempts (15–20% byproducts).
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Purification Complexity : Chromatography required for final product isolation, increasing production costs.
Q & A
Basic: What are the common synthetic routes for 8-tert-Butyl-4-(4-tert-butylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid?
The synthesis typically involves multi-step reactions starting with spirocyclic intermediates and functionalized benzoyl precursors. Key steps include:
- Spirocyclic Core Formation : Cyclization of ketones or aldehydes with amines under controlled conditions (e.g., reflux in toluene) to form the 1-oxa-4-azaspiro[4.5]decane backbone .
- Benzoylation : Reaction of the spirocyclic amine with 4-tert-butylbenzoyl chloride in the presence of a base (e.g., triethylamine) to install the benzoyl group .
- Carboxylic Acid Functionalization : Hydrolysis of ester intermediates (e.g., ethyl esters) using NaOH or LiOH in aqueous THF/MeOH to yield the final carboxylic acid .
Methodological Note: Protecting groups (e.g., tert-butoxycarbonyl) may be required to prevent side reactions during benzoylation .
Advanced: How can researchers resolve contradictions in spectroscopic data for structural confirmation?
Discrepancies in NMR or MS data often arise from conformational flexibility or impurities. Strategies include:
- Multi-Technique Validation : Cross-validate NMR (¹H, ¹³C, DEPT-135) with high-resolution MS and IR spectroscopy. For example, the spirocyclic structure’s carbonyl peaks (C=O at ~170 ppm in ¹³C NMR) should align with MS molecular ion peaks .
- X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals (e.g., using slow evaporation in ethyl acetate/hexane) and analyzing the crystal lattice .
- Dynamic NMR : Study temperature-dependent NMR shifts to identify rotameric equilibria in the tert-butyl groups .
Basic: What spectroscopic methods are critical for characterizing this compound?
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (calculated for C₂₄H₃₄NO₄: 400.25 g/mol) and detect fragmentation patterns .
- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and carbonyl stretches (C=O at ~1680 cm⁻¹) .
Advanced: What strategies optimize synthetic yield while minimizing side products?
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DCM) for benzoylation to enhance reactivity without hydrolyzing intermediates .
- Temperature Control : Maintain ≤0°C during acyl chloride addition to prevent over-reaction .
- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate ester-to-acid hydrolysis while reducing racemization .
- Purification : Use preparative HPLC with a C18 column (MeCN/H₂O gradient) to isolate the target compound from tert-butyl byproducts .
Advanced: How can in silico methods predict the compound’s bioactivity?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase (COX-2), leveraging the benzoyl group’s potential for π-π stacking .
- QSAR Modeling : Train models on spirocyclic compound libraries to correlate substituents (e.g., tert-butyl groups) with anti-inflammatory or enzyme-inhibitory activity .
- ADMET Prediction : SwissADME or pkCSM can estimate bioavailability, highlighting the carboxylic acid’s role in solubility and membrane permeability .
Advanced: How to analyze reaction mechanisms for tert-butyl group stability under acidic conditions?
- Isotopic Labeling : Introduce deuterated tert-butyl groups (e.g., CD₃) and monitor ²H NMR shifts during acid exposure to track cleavage .
- Computational Studies : DFT calculations (Gaussian 16) can model protonation energies of the tert-butyl group versus the spirocyclic core .
- Kinetic Analysis : Use pseudo-first-order kinetics under varying HCl concentrations to determine degradation pathways .
Basic: What are the storage and handling protocols to ensure compound stability?
- Storage : -20°C under argon in amber vials to prevent oxidation of the benzoyl group and hydrolysis of the carboxylic acid .
- Handling : Use gloveboxes for moisture-sensitive steps (e.g., benzoylation) and avoid prolonged exposure to light .
Advanced: How to design SAR studies for derivatives with modified benzoyl substituents?
- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., 3,5-difluoro) or donating (e.g., 4-dimethylamino) groups on the benzoyl ring .
- Biological Assays : Test COX-2 inhibition (ELISA) or cytotoxicity (MTT assay) to correlate substituent effects with activity .
- Crystallographic Analysis : Compare X-ray structures of analogs to identify critical binding interactions (e.g., hydrogen bonding with the carboxylic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
